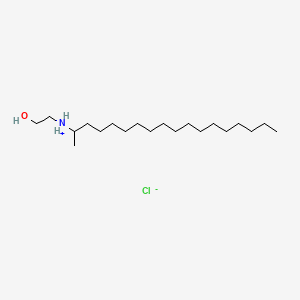
2-((1-Methylheptadecyl)amino)ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Methylheptadecyl)amino)ethanol hydrochloride is a chemical compound with the molecular formula C22H48N2O·HCl. It is a derivative of ethanolamine, which is a bifunctional molecule containing both a primary amine and a primary alcohol. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methylheptadecyl)amino)ethanol hydrochloride typically involves the reaction of 1-methylheptadecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Methylheptadecyl)amino)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
2-((1-Methylheptadecyl)amino)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in the preparation of liposomes.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mécanisme D'action
The mechanism of action of 2-((1-Methylheptadecyl)amino)ethanol hydrochloride involves its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in the formulation of liposomes and other drug delivery systems. The molecular targets include phospholipids and membrane proteins, which are essential for maintaining cell structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanolamine (2-aminoethanol): A simpler analog with similar bifunctional properties.
N-Methylethanolamine: Contains a methyl group on the nitrogen atom, similar to 2-((1-Methylheptadecyl)amino)ethanol.
Diethanolamine: Contains two ethanolamine units, providing different chemical properties.
Uniqueness
2-((1-Methylheptadecyl)amino)ethanol hydrochloride is unique due to its long hydrophobic alkyl chain, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring the stabilization of emulsions and the formation of micelles.
Propriétés
Numéro CAS |
56167-13-6 |
|---|---|
Formule moléculaire |
C20H44ClNO |
Poids moléculaire |
350.0 g/mol |
Nom IUPAC |
2-hydroxyethyl(octadecan-2-yl)azanium;chloride |
InChI |
InChI=1S/C20H43NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2)21-18-19-22;/h20-22H,3-19H2,1-2H3;1H |
Clé InChI |
LZFZAEMQTZBMIV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C)[NH2+]CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



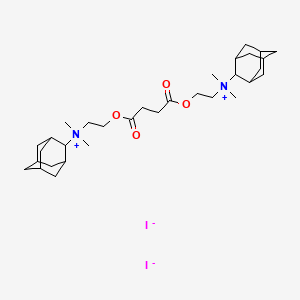
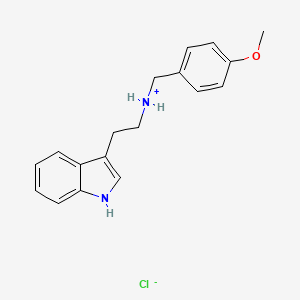

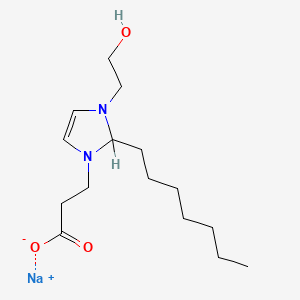
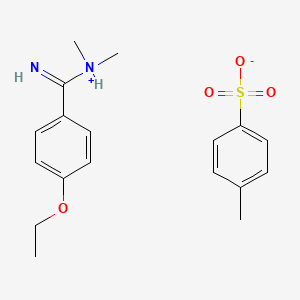
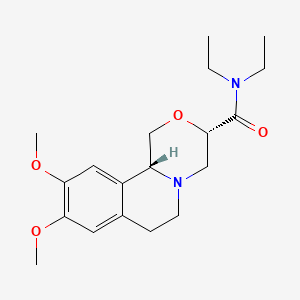
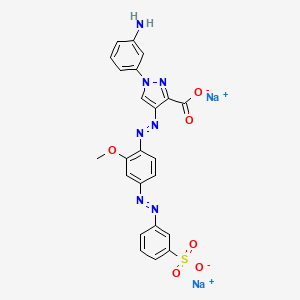

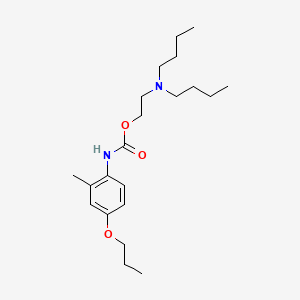
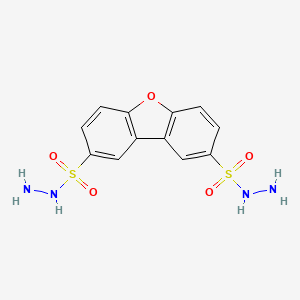

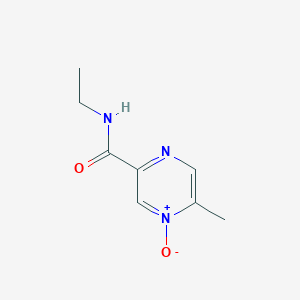
![Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-](/img/structure/B13763924.png)
